6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine
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Overview
Description
6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine is a heterocyclic compound that features a thiophene ring fused with a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3-methylthiophene-2-carbaldehyde with urea in the presence of a catalyst such as ammonium acetate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyridine
- 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydrothiazine
- 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydrooxazine
Uniqueness
6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine is unique due to its specific structural features and the presence of both thiophene and dihydropyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(5-ethyl-3-methylthiophen-2-yl)-1,4-dihydropyrimidine |
InChI |
InChI=1S/C11H14N2S/c1-3-9-6-8(2)11(14-9)10-4-5-12-7-13-10/h4-7,10H,3H2,1-2H3,(H,12,13) |
InChI Key |
GDHWCAKTVGLKHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)C2C=CNC=N2)C |
Origin of Product |
United States |
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